Cas no 88499-79-0 (5-Hexynimidic acid, ethyl ester, hydrochloride)
5-Hexynimidic acid, ethyl ester, hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Hexynimidic acid, ethyl ester, hydrochloride
- ethyl hex-5-ynimidate,hydrochloride
- SY294769
- Ethyl 5-Hexynimidate Hydrochloride
- SCHEMBL3739822
- DTXSID80527745
- 88499-79-0
- Ethyl hex-5-ynimidate--hydrogen chloride (1/1)
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- Inchi: 1S/C8H13NO.ClH/c1-3-5-6-7-8(9)10-4-2;/h1,9H,4-7H2,2H3;1H
- InChI Key: QVSNLXWHYIDAQO-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C(CCCC#C)=N
Computed Properties
- Exact Mass: 175.0763918g/mol
- Monoisotopic Mass: 175.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 143
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
5-Hexynimidic acid, ethyl ester, hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY294769-1g |
Ethyl 5-Hexynimidate Hydrochloride |
88499-79-0 | ≥95% | 1g |
¥10800.00 | 2025-04-12 |
5-Hexynimidic acid, ethyl ester, hydrochloride Suppliers
5-Hexynimidic acid, ethyl ester, hydrochloride Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 5-Hexynimidic acid, ethyl ester, hydrochloride
5-Hexynimidic acid, ethyl ester, hydrochloride (CAS No. 88499-79-0): A Comprehensive Overview in Modern Chemical Biology
The compound 5-Hexynimidic acid, ethyl ester, hydrochloride, identified by its unique CAS No. 88499-79-0, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This compound, characterized by its ethyl ester and hydrochloride salt forms, has garnered attention due to its versatile applications in synthetic chemistry, drug development, and molecular biology. Its structural properties and reactivity make it a valuable tool for researchers exploring novel therapeutic interventions and biochemical pathways.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of imidazole derivatives due to their broad spectrum of biological activities. 5-Hexynimidic acid, ethyl ester, hydrochloride stands out as a promising candidate in this category. The imidazole core of the molecule is well-documented for its role in modulating various enzymatic and cellular processes. Specifically, the ethyl ester functionality enhances solubility and bioavailability, making it an attractive intermediate in drug synthesis. The hydrochloride salt form further improves stability and crystallinity, facilitating its use in both laboratory settings and industrial-scale applications.
One of the most compelling aspects of 5-Hexynimidic acid, ethyl ester, hydrochloride is its utility in the development of small-molecule inhibitors. Researchers have leveraged its structural framework to design compounds that target specific enzymes implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, studies have demonstrated its potential in inhibiting poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. Dysregulation of PARP enzymes has been linked to various pathological conditions, making them ideal targets for therapeutic intervention.
Moreover, the compound has shown promise in preclinical studies as a precursor for synthesizing more complex pharmacophores. Its reactivity allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the creation of novel heterocyclic compounds with enhanced biological activity. These modifications have opened new avenues for drug discovery, particularly in the quest to develop next-generation therapeutics with improved efficacy and reduced side effects.
The hydrochloride salt form of 5-Hexynimidic acid, ethyl ester offers additional advantages in terms of handling and storage. The salt form increases the compound's melting point and stability under various conditions, making it more amenable to industrial processes. This stability is particularly important for large-scale synthesis and formulation into pharmaceutical products. Additionally, the hydrochloride form enhances solubility in aqueous solutions, which is critical for drug delivery systems that rely on water-based formulations.
Recent advancements in computational chemistry have further highlighted the potential of 5-Hexynimidic acid, ethyl ester, hydrochloride as a scaffold for drug design. Molecular modeling studies have identified key interactions between this compound and target proteins, providing insights into its mechanism of action. These computational approaches have accelerated the drug discovery process by allowing researchers to predict binding affinities and optimize molecular structures before conducting costly experimental trials.
In conclusion,5-Hexynimidic acid, ethyl ester, hydrochloride (CAS No. 88499-79-0) is a multifaceted compound with significant implications for chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound,5-Hexynimidic acid, its ethyl ester derivative will undoubtedly play a pivotal role in shaping the future of drug discovery and molecular medicine.
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